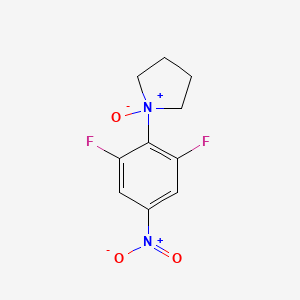
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and an oxide moiety
準備方法
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: This step involves the substitution of hydrogen atoms on the aromatic ring with fluorine and nitro groups.
Oxidation: The final step involves the oxidation of the pyrrolidine nitrogen to form the N-oxide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
化学反応の分析
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted aromatic compounds.
科学的研究の応用
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide has several applications in scientific research:
作用機序
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The pyrrolidine ring provides a scaffold that can interact with various biological targets, potentially leading to therapeutic effects .
類似化合物との比較
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and functional groups.
Fluorinated Aromatics: Compounds such as 2,6-difluorophenyl derivatives have similar fluorine substitution patterns but lack the nitro group and pyrrolidine ring.
Nitroaromatics: Compounds like 4-nitrophenyl derivatives share the nitro group but differ in their other substituents and overall structure.
The uniqueness of this compound lies in its combination of a pyrrolidine ring, fluorine atoms, and a nitro group, which together confer distinct chemical and biological properties.
特性
CAS番号 |
922142-65-2 |
|---|---|
分子式 |
C10H10F2N2O3 |
分子量 |
244.19 g/mol |
IUPAC名 |
1-(2,6-difluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H10F2N2O3/c11-8-5-7(13(15)16)6-9(12)10(8)14(17)3-1-2-4-14/h5-6H,1-4H2 |
InChIキー |
YTXCUKOJQNJEGR-UHFFFAOYSA-N |
正規SMILES |
C1CC[N+](C1)(C2=C(C=C(C=C2F)[N+](=O)[O-])F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


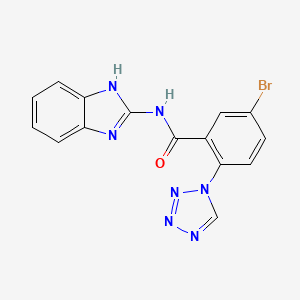
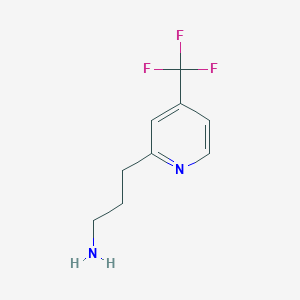
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
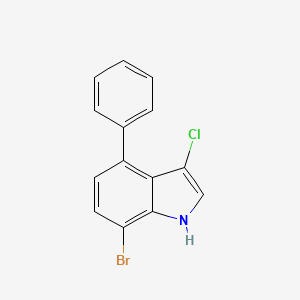
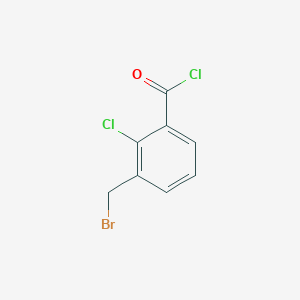

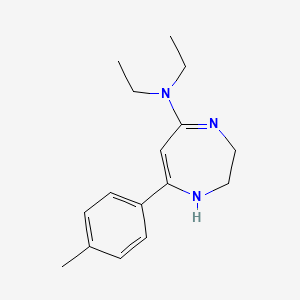

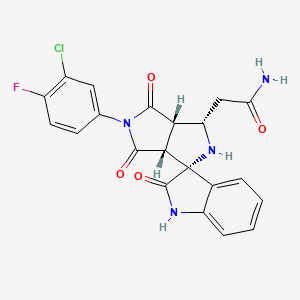
![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
